molecular formula C7H7NO3 B1583943 methyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 40611-79-8

methyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B1583943
CAS No.: 40611-79-8
M. Wt: 153.14 g/mol
InChI Key: MIBDQVZPRVDXQP-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) Heterocycles in Medicinal Chemistry and Materials Science

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in a vast array of biologically active molecules and advanced materials. In medicinal chemistry, the pyrrole nucleus is present in numerous natural products and synthetic compounds with a broad spectrum of therapeutic properties. nih.gov These include antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.gov The versatility of the pyrrole scaffold allows for the introduction of various functional groups, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov

In the realm of materials science, pyrrole and its derivatives are instrumental in the development of conducting polymers, such as polypyrrole. These materials exhibit unique electronic and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion protection. The ability to functionalize the pyrrole ring enables the fine-tuning of the polymer's properties to meet specific technological demands.

Importance of Functionalized Pyrroles in Organic Synthesis

Functionalized pyrroles are indispensable building blocks in modern organic synthesis, providing access to a wide range of complex molecules. nih.gov The development of efficient methods for the synthesis of substituted pyrroles has been a significant area of research. rsc.org Techniques such as multicomponent reactions have emerged as powerful tools for the construction of highly functionalized pyrrole rings in a single step, offering advantages in terms of efficiency and atom economy. researchgate.net

The strategic placement of functional groups on the pyrrole core allows for subsequent chemical transformations, enabling the elaboration of the molecule into more complex structures. These functionalized pyrroles serve as key intermediates in the total synthesis of natural products and the preparation of novel pharmaceutical candidates. rsc.org

Position of Methyl 4-formyl-1H-pyrrole-2-carboxylate within Pyrrole Chemistry

This compound is a 2,4-disubstituted pyrrole that embodies the synthetic utility of this class of compounds. Its structure features two key functional groups: a methyl carboxylate at the 2-position and a formyl group at the 4-position. This specific arrangement of electron-withdrawing groups on the pyrrole ring influences its reactivity and makes it a valuable intermediate in organic synthesis.

The 2-formylpyrrole moiety, in general, is a crucial precursor for the synthesis of various important molecules, including porphyrins and related macrocycles. researchgate.net While the direct reduction of a 2-carboxylate to a 2-formyl group can be challenging, the presence of the formyl group at the 4-position in this compound offers a handle for a variety of chemical transformations. researchgate.net The formyl group can participate in condensation reactions, such as the formation of Schiff bases and hydrazones, which can be further elaborated into more complex heterocyclic systems. nih.gov For instance, related ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been used to synthesize hydrazone derivatives with potential biological applications. nih.gov

The methyl carboxylate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions. bohrium.com The combination of these two functional groups provides a platform for the divergent synthesis of a range of pyrrole-based compounds. A related compound, 4-acetamidepyrrole-2-carboxylic acid, has been identified as a biosynthetic precursor to congocidine, a DNA minor groove-binding agent, highlighting the potential of such 2,4-disubstituted pyrroles as building blocks for bioactive molecules. researchgate.netbohrium.com

The Vilsmeier-Haack formylation is a common method for introducing a formyl group onto a pyrrole ring. rsc.org The synthesis of halogen-doped pyrrole building blocks has demonstrated the formylation of a pyrrole-2-carboxylate to yield a mixture of 4- and 5-formylated regioisomers, indicating that the synthesis of specifically 4-formylated pyrroles can be a challenge requiring careful control of reaction conditions and purification. rsc.org

Research Gaps and Future Directions for this compound Studies

While the general importance of functionalized pyrroles is well-established, the specific applications of this compound appear to be an area with significant potential for further exploration. A review of the current literature does not reveal extensive studies focused solely on this compound, suggesting a research gap in fully characterizing its reactivity and synthetic utility.

Future research could be directed towards several key areas:

Development of Novel Synthetic Routes: Although methods for the synthesis of substituted pyrroles exist, the development of more efficient, regioselective, and environmentally friendly methods for the preparation of this compound would be a valuable contribution. This could involve the exploration of novel catalytic systems or one-pot multicomponent reactions. researchgate.net

Exploration of Reactivity: A systematic investigation into the reactivity of both the formyl and methyl carboxylate groups in this compound could uncover new synthetic transformations. This could include its use in a wider range of condensation reactions, cycloadditions, and cross-coupling reactions to generate diverse molecular scaffolds.

Application in the Synthesis of Bioactive Molecules and Natural Products: Given that 2-formylpyrroles are precursors to many natural products, a key future direction would be to utilize this compound as a starting material for the total synthesis of known or novel bioactive compounds. researchgate.net Its bifunctional nature makes it an attractive building block for creating libraries of compounds for biological screening.

Development of Novel Materials: The potential of incorporating this compound into polymeric structures or other materials has not been extensively explored. The functional groups could be used to create cross-linked polymers or to attach other molecules to a polymer backbone, potentially leading to materials with novel properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBDQVZPRVDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348718
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-79-8
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
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Synthetic Methodologies for Methyl 4 Formyl 1h Pyrrole 2 Carboxylate

Established Synthetic Pathways

The most prominent and widely utilized methods for the preparation of methyl 4-formyl-1H-pyrrole-2-carboxylate are centered around the Vilsmeier-Haack formylation and various esterification techniques.

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole (B145914) derivatives. ijpcbs.comnumberanalytics.com This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comnumberanalytics.com The electrophilic iminium salt formed then attacks the pyrrole ring, leading to the introduction of a formyl group after hydrolysis. ijpcbs.com

The formylation of methyl 1H-pyrrole-2-carboxylate using the Vilsmeier-Haack reaction can lead to a mixture of regioisomers, namely this compound and methyl 5-formyl-1H-pyrrole-2-carboxylate. acs.orgresearchgate.netnih.gov The regiochemical outcome of the reaction is influenced by the specific reagents and conditions employed.

Research has demonstrated that the choice of the Vilsmeier reagent can significantly impact the regioselectivity of the formylation. For instance, the use of a crystalline Vilsmeier reagent or dichloromethyl alkyl ethers has been shown to afford both the 4-formyl and 5-formyl derivatives in nearly quantitative yields, highlighting the challenge in achieving perfect regioselectivity. acs.orgresearchgate.net In one study involving the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a close analogue, a mixture of the 4-formyl and 5-formyl regioisomers was obtained. nih.gov

The reaction is typically carried out by first preparing the Vilsmeier reagent at a low temperature, often 0 °C, by combining DMF and POCl₃. nih.gov The pyrrole substrate is then added to the pre-formed reagent, and the reaction mixture is stirred, sometimes with heating, to drive the reaction to completion. nih.gov The final step involves quenching the reaction with an aqueous solution, followed by workup to isolate the formylated products. nih.gov

Table 1: Exemplary Vilsmeier-Haack Reaction Conditions for a Substituted Pyrrole-2-carboxylate

ParameterCondition
Substrate Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Reagents POCl₃, DMF
Temperature 0 °C for reagent formation, then heating
Product Mixture of 4- and 5-formylated regioisomers
Reference nih.gov

Optimizing the yield and purity of the desired this compound isomer requires careful control over the reaction parameters. Key areas for optimization include the stoichiometry of the reagents, the reaction temperature, and the duration of the reaction.

The molar ratio of the Vilsmeier reagent to the pyrrole substrate is a critical factor. An excess of the formylating agent is often used to ensure complete conversion of the starting material. The temperature profile of the reaction, including the initial temperature for the formation of the Vilsmeier reagent and the subsequent temperature for the formylation step, can influence both the reaction rate and the isomeric ratio of the products.

Purification of the product mixture is typically achieved through chromatographic techniques, such as flash chromatography, which can separate the 4-formyl and 5-formyl isomers. nih.gov The development of more selective reaction conditions that favor the formation of the 4-formyl isomer remains an area of interest in synthetic organic chemistry. Recent advancements have explored the use of alternative Vilsmeier reagents, such as those derived from dichloromethyl alkyl ethers, which have shown promise in achieving high regioselectivity in the formylation of pyrrole-2-carboxylates. acs.orgresearchgate.net

An alternative synthetic approach to this compound involves the esterification of a pyrrole-2-carboxylic acid precursor that already bears the 4-formyl substituent.

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comathabascau.ca This equilibrium-driven reaction can be employed to convert 4-formyl-1H-pyrrole-2-carboxylic acid to its corresponding methyl ester using methanol (B129727) as the alcohol and a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, an excess of methanol is typically used, which also serves as the solvent for the reaction. masterorganicchemistry.comathabascau.ca The reaction is generally heated to reflux to increase the reaction rate. The water produced during the reaction can be removed to further shift the equilibrium towards the product side. organic-chemistry.orgathabascau.ca

Table 2: General Conditions for Fischer Esterification

ParameterCondition
Substrate Carboxylic Acid (e.g., 4-formyl-1H-pyrrole-2-carboxylic acid)
Reagent Alcohol (e.g., Methanol)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)
Temperature Reflux
Key Principle Use of excess alcohol and/or removal of water to drive equilibrium
Reference masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comathabascau.ca

Esterification Routes to Introduce the Methyl Carboxylate Group

Alternative and Advanced Synthetic Routes

The synthesis of polysubstituted pyrroles such as this compound is a significant focus in organic chemistry due to the prevalence of the pyrrole motif in pharmaceuticals, natural products, and advanced materials. tcsedsystem.edunih.govuctm.edu Beyond classical methods, a range of alternative and advanced synthetic strategies have been developed to improve efficiency, selectivity, and sustainability. These routes include modern variations of condensation reactions, green chemistry approaches utilizing biocatalysis and renewable resources, and convergent multi-component reactions. bohrium.comsemanticscholar.org

The Hantzsch pyrrole synthesis and related condensation reactions represent a foundational strategy for constructing the pyrrole ring. researchgate.netnih.gov A variation of this approach can be envisioned for the synthesis of the core pyrrole scaffold of the target molecule using simple precursors like methyl acetoacetate (B1235776) and a source of ammonia (B1221849). The classical Hantzsch reaction involves the condensation of an α-haloketone with a β-ketoester and ammonia or a primary amine. researchgate.net However, yields for these reactions can sometimes be below 50%. researchgate.net

The reaction between methyl acetoacetate and an ammonia source like ammonium (B1175870) hydroxide (B78521) would typically proceed through the formation of an enamine from the methyl acetoacetate, which then reacts with another keto-containing component. To arrive at the specific substitution pattern of this compound, subsequent functionalization of a simpler pyrrole intermediate is necessary. For instance, a Knorr-type condensation could yield a 3,5-disubstituted pyrrole-2-carboxylate, which would then require regioselective formylation at the C4 position.

Once a pyrrole-2-carboxylate scaffold is formed, the introduction of the formyl group at the C4 position requires a highly regioselective electrophilic substitution. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like pyrrole. The reaction of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) has been shown to produce a mixture of 4- and 5-formylated regioisomers. nih.gov The directing effects of the existing substituents are critical; the electron-withdrawing carboxylate at C2 deactivates the adjacent C3 and C5 positions, favoring substitution at the C4 position.

N-alkylation of the pyrrole ring is another key transformation that can influence the regioselectivity of subsequent reactions. The pyrrole nitrogen can be alkylated using various alkyl halides in the presence of a base. organic-chemistry.org For instance, the use of ionic liquids as solvents can promote highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org The introduction of an N-alkyl group can alter the electronic properties of the ring and sterically hinder certain positions, thereby guiding further electrophilic substitutions. In some cases, the pyrrole ring itself can act as a directing group to functionalize other attached moieties, such as the ortho-alkylation of a 2-phenylpyrrole on the benzene (B151609) ring, catalyzed by palladium. nih.gov This demonstrates the intricate control possible through strategic functionalization.

Table 1: Regioselective Functionalization Reactions on Pyrrole Rings

Reaction Type Reagents Position Functionalized Reference
Vilsmeier-Haack Formylation POCl₃, DMF C4 or C5 nih.gov
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃) N1 organic-chemistry.org
Friedel-Crafts Acylation Acyl Halide, Lewis Acid C2 or C3 nih.gov
Halogenation N-Chlorosuccinimide (NCS) C4 or C5 nih.gov
Pd-Catalyzed C-H Alkylation Alkyl Halide, PdBr₂, Li₂CO₃ Ortho-position of C2-Aryl group nih.gov

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for pyrrole synthesis. semanticscholar.orgtandfonline.com These approaches prioritize the use of non-toxic solvents (like water), renewable starting materials, and catalytic processes that minimize waste and energy consumption. orientjchem.orgacs.org

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit high selectivity. For the synthesis of precursors to the target molecule, enzymatic processes have shown significant promise. For example, the biosynthesis of pyrrole-2-carbaldehyde has been achieved via the enzymatic fixation of CO₂. mdpi.comnih.gov This process uses a one-pot system coupling a UbiD family enzyme from Pseudomonas aeruginosa (PA0254), which catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, with a carboxylic acid reductase (CAR) from Segniliparus rotundus (CARse), which reduces the carboxylic acid to the corresponding aldehyde. mdpi.com

Similarly, the polymerization of pyrrole-2-carboxylic acid has been initiated using hydrogen peroxide generated by the enzyme glucose oxidase (GOx), demonstrating an environmentally friendly synthetic route. rsc.orgrsc.org Lipases, such as Novozym 435, have also been employed for the efficient transesterification of pyrrole-2-carboxylates to produce various pyrrole esters in high yields. nih.gov

The use of renewable resources as starting materials is a cornerstone of sustainable chemistry. An iridium-catalyzed synthesis of pyrroles has been developed that utilizes alcohols derived from lignocellulosic feedstocks and amino alcohols. tcsedsystem.edunih.gov This reaction proceeds via a deoxygenating condensation that liberates hydrogen gas as the only byproduct. tcsedsystem.edunih.gov

Furthermore, biomass-derived platform molecules, such as α-hydroxyketones, can be used to synthesize unsymmetrically substituted NH-pyrroles. rsc.org The use of metal-organic frameworks (MOFs) as catalysts in these reactions can control the overreaction of substrates and enhance selectivity. rsc.org Adopting sustainable reaction conditions, such as using water as a solvent or performing reactions under solvent-free conditions, further enhances the green credentials of pyrrole synthesis. orientjchem.orgacs.org The classical Paal-Knorr synthesis, for example, is inherently green as it only produces water as a byproduct, and modern variations often employ catalyst-free and solvent-free conditions. acs.org

Table 2: Green Chemistry Strategies for Pyrrole Synthesis

Strategy Key Feature Example Reference
Enzymatic Catalysis High selectivity, mild conditions One-pot synthesis of pyrrole-2-carbaldehyde using UbiD and CAR enzymes. mdpi.com mdpi.comnih.gov
Renewable Feedstocks Use of biomass-derived materials Iridium-catalyzed synthesis from lignocellulosic alcohols. tcsedsystem.edu tcsedsystem.edunih.govrsc.org
Sustainable Solvents Water as reaction medium Paal-Knorr condensation in water catalyzed by iron(III) chloride. organic-chemistry.org orientjchem.orgacs.org
Solvent-Free Synthesis Reduced waste and energy Mechanochemical activation for Paal-Knorr reactions. researchgate.net acs.orgresearchgate.net
MOF-Catalyzed Reactions High selectivity, use of bio-feedstocks Synthesis from α-hydroxyketones using UiO-66-NH₂ catalyst. rsc.org rsc.org

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comrsc.org This approach offers high atom economy and is well-suited for creating molecular diversity. bohrium.com Various MCRs have been developed for the synthesis of polysubstituted pyrroles. researchgate.netsemanticscholar.org

These reactions often involve the condensation of components like 1,3-dicarbonyl compounds, arylglyoxals, amines, and activated alkynes. bohrium.comsemanticscholar.org For example, a four-component reaction between cyclic 1,3-dicarbonyl compounds, β-keto esters, arylglyoxals, and amines can produce polysubstituted pyrrole derivatives under catalyst-free conditions. semanticscholar.org Another strategy involves a rhodium-catalyzed linear selective hydroacylation of propargylic amines with aldehydes, followed by an in-situ dehydrative cyclization to yield tri- and tetra-substituted pyrroles in a one-pot cascade. nih.gov The diversity of available starting materials for MCRs allows for the construction of a wide array of complex pyrrole structures, providing a convergent and flexible route toward molecules like this compound. orientjchem.org

Industrial Scale Synthesis Considerations

For industrial applications, several factors must be optimized to ensure a safe, cost-effective, and high-yield process. These include precise control over stoichiometry, reaction time, and temperature, as well as the implementation of modern manufacturing technologies like continuous flow reactors. acs.orgresearchgate.net Furthermore, environmental and economic pressures necessitate the development of efficient methods for recycling reagents and solvents. baronblakeslee.netnih.gov

Optimized Stoichiometric Ratios and Reaction Times

The efficiency and selectivity of the Vilsmeier-Haack formylation are highly dependent on the molar ratios of the reactants and the duration of the reaction. Research on the gram-scale synthesis of related pyrrole-2-carboxylates provides a foundation for industrial optimization.

For the regioselective synthesis of the 4-formyl derivative, precise control over the stoichiometry is crucial. While detailed industrial-scale data for this specific compound is proprietary, laboratory-scale syntheses of similar compounds offer valuable insights. For instance, in the formylation of ethyl 1H-pyrrole-2-carboxylate, a slight excess of the Vilsmeier reagent (formed from DMF and POCl₃) is typically used to ensure complete conversion of the starting material. A representative experimental procedure suggests using approximately 1.5 equivalents of the Vilsmeier reagent relative to the pyrrole substrate. ijpcbs.com

The reaction time is also a critical parameter that is influenced by temperature. In batch processes, the formation of the Vilsmeier reagent is often carried out at low temperatures (e.g., 0 °C), followed by the addition of the pyrrole substrate and subsequent heating to around 60-80 °C. jk-sci.comresearchgate.net Reaction times can range from a few hours to overnight, depending on the scale and specific conditions. For industrial-scale batch production, careful monitoring is required to determine the optimal reaction endpoint, balancing high conversion with the prevention of side product formation.

The following table, based on analogous laboratory procedures, provides a potential starting point for the optimization of a batch synthesis.

ParameterRecommended RangeRationale
Molar Ratio (Vilsmeier Reagent : Substrate)1.2 - 1.5 : 1Ensures complete conversion of the starting material while minimizing excess reagent use.
Reaction Temperature0 °C (Vilsmeier reagent formation), 60-80 °C (Formylation)Controls the rate of reaction and minimizes the formation of impurities.
Reaction Time4 - 8 hoursDependent on temperature and scale; requires monitoring for optimal yield.
Continuous Flow Reactors for Controlled Synthesis

The Vilsmeier-Haack reaction presents certain challenges for large-scale batch production, including the handling of hazardous reagents like POCl₃ and potential thermal runaway issues. researchgate.netlookchem.com Continuous flow chemistry offers a safer, more efficient, and scalable alternative. acs.orgmit.edu By performing the reaction in a continuous stream through a reactor coil or microreactor, several advantages can be realized:

Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. lookchem.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing localized hotspots and improving reaction selectivity.

Reduced Reaction Times: The efficient mixing and heat transfer in continuous flow systems can significantly shorten the required residence time compared to batch reactions. mit.edu

Scalability: Production capacity can be easily increased by running the flow system for longer periods or by "scaling out" (using multiple reactors in parallel).

A potential continuous flow setup for the synthesis of this compound would involve two separate inlet streams for the POCl₃/solvent and the DMF/substrate/solvent, which are then combined in a T-mixer before entering a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps. europa.eu

The table below outlines hypothetical, yet plausible, parameters for a continuous flow synthesis based on reported Vilsmeier-Haack reactions in flow. mit.edu

ParameterProposed ValueRationale
Reactor TypePFA or Glass Microreactor/CoilInert materials with good heat transfer properties.
Residence Time5 - 22 minutesSignificantly shorter than batch processing due to enhanced efficiency. mit.edu
Temperature60 - 100 °CHigher temperatures can often be used safely in flow, accelerating the reaction.
Pressure5 - 10 barApplied via a back-pressure regulator to prevent solvent boiling and ensure stable flow.
Reagent and Solvent Recycling

In an industrial setting, the economic and environmental impact of a chemical process is of paramount importance. The Vilsmeier-Haack reaction utilizes stoichiometric amounts of the Vilsmeier reagent and often requires significant volumes of solvents for the reaction and subsequent work-up. Therefore, implementing effective recycling strategies is crucial.

Solvent Recycling: The most common solvents used in this process are chlorinated solvents (like dichloromethane (B109758) or chloroform) or the reagent DMF itself. ijpcbs.comresearchgate.net After the reaction and product extraction, these solvents can be recovered from the waste streams. Distillation is a primary method for solvent purification, separating the volatile solvent from non-volatile impurities. baronblakeslee.net For more complex mixtures or to remove water, techniques like pervaporation or organic solvent nanofiltration (OSN) are emerging as energy-efficient alternatives. rootsciences.com The recovered solvent can then be reused in subsequent production batches, significantly reducing both waste disposal and raw material costs. nih.govgwsionline.comscirp.org

Reagent By-product Management: The Vilsmeier-Haack reaction with POCl₃ generates phosphoric acid and its derivatives as by-products after hydrolysis. wikipedia.org While direct recycling of these by-products into the reaction is not straightforward, they must be neutralized and disposed of in an environmentally responsible manner, adhering to regulatory guidelines.

More modern and "greener" methods for generating the Vilsmeier reagent are also being explored, for example, using phthaloyl dichloride instead of POCl₃. This method produces phthalic anhydride (B1165640) as a by-product, which can be easily recovered by filtration and potentially repurposed.

The following table summarizes key recycling considerations:

ComponentRecycling/Management StrategyBenefit
Solvents (e.g., Dichloromethane, DMF)Distillation, Pervaporation, Organic Solvent NanofiltrationReduced operational costs, minimized environmental impact. nih.govrootsciences.com
Phosphorus By-products Neutralization and proper disposalCompliance with environmental regulations.
Alternative Reagent By-products (e.g., Phthalic Anhydride)Filtration and recoveryPotential for a more atom-economical and circular process.

Medicinal Chemistry and Biological Activity of Methyl 4 Formyl 1h Pyrrole 2 Carboxylate Derivatives

Therapeutic Potential of Pyrrole (B145914) Derivatives

The inherent properties of the pyrrole nucleus allow for structural modifications that lead to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govalliedacademies.org

Derivatives of pyrrole have been established as effective anti-inflammatory agents. A well-known example is Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of various forms of arthritis. nih.govresearchgate.net The anti-inflammatory potential of the pyrrole structure is further demonstrated by specific synthetic derivatives. For instance, two compounds, MI-1 and D1, have been shown to contribute to anti-inflammatory activity through their antioxidant capabilities in inflamed tissues. nih.govtandfonline.com Additionally, certain 2-formylpyrrole natural products, a class to which methyl 4-formyl-1H-pyrrole-2-carboxylate belongs, exhibit immunostimulatory effects that can modulate inflammatory responses. nih.govrsc.org

Table 1: Anti-inflammatory Activity of Select Pyrrole Derivatives

CompoundClass/TypeMechanism/UseReference(s)
Tolmetin Pyrrole-acetic acidNSAID for arthritis treatment nih.govresearchgate.net
MI-1 Pyrrole-2,5-dione derivativeAntioxidant in inflamed colonic tissue nih.govtandfonline.com
D1 Dihydro-3H-pyrrol-3-one derivativeAntioxidant in inflamed colonic tissue nih.govtandfonline.com
2-Formylpyrroles Natural ProductsImmunostimulatory effects nih.govrsc.org

The pyrrole scaffold is a cornerstone in the development of anticancer therapeutics. bohrium.comresearchgate.net this compound, in particular, is noted as a valuable starting material for synthesizing bioactive molecules that target cancer. chemimpex.com The anticancer activity of pyrrole derivatives is often achieved through the inhibition of protein kinases, which are crucial for cancer cell signaling. nih.govtandfonline.com

Sunitinib, an FDA-approved drug containing a pyrrole ring, functions as a multi-kinase inhibitor for treating renal cell carcinoma and other tumors. nih.gov Research into novel pyrrole derivatives has yielded compounds with potent, targeted action. The derivatives MI-1 and D1, for example, are cytostatics that inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), leading to apoptosis in malignant cells. nih.govtandfonline.com Other 2-formylpyrrole natural products have also demonstrated significant antiproliferative effects. rsc.org

Table 2: Anticancer Activity of Select Pyrrole Derivatives

CompoundTarget(s)Cell LinesActivityReference(s)
Sunitinib Multi-kinase inhibitor (e.g., VEGFR, CSF-1R)Renal Cell Carcinoma, GISTFDA-approved drug nih.gov
MI-1 EGFR, VEGFRColo-205, НСТ-116, SW-620 (Colon)GI₅₀: 0.015 - 0.18 µmol tandfonline.com
D1 EGFR, VEGFRColo-205, НСТ-116, SW-620 (Colon)GI₅₀: 0.015 - 0.18 µmol tandfonline.com
3d FAK (Focal Adhesion Kinase)HepG2, Hep3B (Liver)IC₅₀: 18.10 nM (FAK inhibition) nih.gov

Pyrrole-based compounds have shown considerable promise as antimicrobial and antibacterial agents. nih.govalliedacademies.org Derivatives of pyrrole-2-carboxaldehyde, the same chemical family as the subject compound, have been isolated and tested for such properties. nih.gov

One example, Aconicaramide, demonstrated moderate antibacterial activity against several bacterial species. nih.gov In the realm of antifungal agents, Pyrrolezanthine butyl ether was found to be effective against the fungus Sclerotinia sclerotiorum. rsc.org Furthermore, extracts containing pyrrolizidine (B1209537) alkaloids have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Activity of Select Pyrrole Derivatives

CompoundTarget OrganismActivity (MIC)Reference(s)
Aconicaramide Micrococcus caseolyticus200 µg/mL nih.gov
Staphylococcus epidermidis400 µg/mL nih.gov
Staphylococcus aureus800 µg/mL nih.gov
Pyrrolezanthine butyl ether Sclerotinia sclerotiorum (fungus)31.2 µg/mL rsc.org

The pyrrole framework has been incorporated into hybrid molecules designed to combat malaria. nih.gov While not direct derivatives of this compound, these compounds highlight the utility of the pyrrole scaffold in antimalarial drug design. A series of hybrid molecules combining 4-aminoquinoline (B48711) and pyrano[2,3-c]pyrazole moieties were synthesized and evaluated for their effectiveness against the malaria parasite, Plasmodium falciparum. nih.gov These compounds showed activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains. nih.gov

Table 4: Antimalarial Activity of a Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole (Compound 4b)

CompoundP. falciparum StrainActivity (EC₅₀)Reference(s)
4b 3D7 (Chloroquine-sensitive)0.22 µM nih.gov
K1 (Chloroquine-resistant)0.38 µM nih.gov

Enzyme inhibition is a primary mechanism through which pyrrole derivatives exert their therapeutic effects. nih.govnih.gov A significant focus has been on the inhibition of protein kinases, a strategy widely used in cancer therapy. tandfonline.comnih.gov

As previously mentioned, derivatives like Sunitinib, MI-1, and D1 are potent kinase inhibitors targeting receptors such as VEGFR and EGFR. nih.govnih.govtandfonline.com Beyond cancer, other pyrrole-2-carboxaldehyde derivatives have been found to inhibit different enzymes. For example, various derivatives have shown inhibitory activity against rat lens aldose reductase (RLAR), protein tyrosine phosphatase 1B (PTP1B), and pancreatic lipase. nih.gov

Table 5: Enzyme Inhibition by Select Pyrrole Derivatives

Inhibitor CompoundEnzyme TargetBiological ContextActivityReference(s)
MI-1, D1 EGFR, VEGFRCancerCompetitive Inhibition nih.govtandfonline.com
Sunitinib Multiple Receptor Tyrosine KinasesCancerFDA-approved drug nih.gov
Compound 21 Rat Lens Aldose Reductase (RLAR)Diabetic ComplicationsIC₅₀: 39.71 ± 1.77 µM nih.gov
Compound 21 Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, ObesityInhibitory Activity nih.gov
Compound 32 Porcine Pancreatic LipaseObesityInhibitory Activity nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have provided critical insights into the optimization of their therapeutic potential.

The biological activity of derivatives based on the this compound core can be significantly modulated by altering the substituents on the pyrrole ring. Research has shown that the introduction of specific functional groups can enhance potency and selectivity for various biological targets.

For instance, in the development of anti-tuberculosis agents, structure-activity relationship studies on pyrrole-2-carboxamides revealed that the presence of electron-withdrawing substituents on the pyrrole ring led to a marked improvement in activity. nih.gov Specifically, attaching phenyl and pyridyl groups with these electron-withdrawing characteristics to the pyrrole nucleus, along with the introduction of bulky substituents on the carboxamide moiety, greatly enhanced the anti-TB activity of the compounds. nih.gov

In a different context, the nature of radical substituents on certain pyrrole derivatives synthesized as potential anti-cancer agents was found to influence their interaction with cell membranes. nih.gov The power of electrostatic interactions with the polar heads of phospholipids (B1166683) in the cell membrane was dependent on the specific radical substituents present on the pyrrole core. nih.gov For one derivative, partial intercalation into the hydrophobic region of the membrane was also observed, highlighting how substituent changes can affect the fundamental way these molecules interact with biological structures. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

Core Scaffold Substituent Modification Observed Effect on Biological Activity Target/Application Reference
Pyrrole-2-carboxamide Addition of electron-withdrawing groups (e.g., phenyl, pyridyl) to the pyrrole ring Improved anti-TB activity Tuberculosis nih.gov
Pyrrole-2,5-dione Variation of radical substituents Altered electrostatic interactions with cell membrane phospholipids Cancer nih.gov

The formyl group at the C4-position of the pyrrole ring is a key functional group that plays a multifaceted role in the biological interactions of these derivatives. Its presence offers a potential for reducing metal ions, which can be a factor in their biological activity profile. nih.gov Furthermore, the formyl group serves as a crucial synthetic handle, allowing for the derivatization of the core molecule into a wide range of other compounds with diverse biological activities. For example, the formyl group can undergo direct condensation with other molecules, such as 4-substituted thiosemicarbazide, to generate novel thiosemicarbazones, a class of compounds known for their potential therapeutic properties. researchgate.net

The pyrrole N-H group is a significant contributor to the binding of these derivatives to their biological targets. It primarily functions as a hydrogen bond donor, a critical interaction for the recognition and binding of ligands to receptors and enzymes. nih.gov The importance of this interaction is highlighted in studies of anion recognition, where the pyrrole N-H plays a key role in binding to anionic species. nih.gov The electron-withdrawing substituents on the β-positions of the pyrrole ring can increase the polarization of the N-H bond, making it a stronger hydrogen bond donor and enhancing binding affinity. nih.gov

To experimentally validate the importance of the pyrrole N-H, "knockout" analogs have been synthesized where the pyrrole is replaced by a heterocycle lacking a hydrogen bond donor, such as furan (B31954) or pyridine. nih.gov These analogs consistently demonstrate inferior binding affinities, which is attributed to both the loss of the hydrogen bond and potential repulsive interactions between the target and the lone pair of electrons on the heteroatom of the replacement ring. nih.gov

A combination of computational and experimental methods is employed to elucidate the SAR of this compound derivatives.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): Both 2D- and 3D-QSAR studies have been successfully applied to model the biological activities of pyrrole derivatives. For instance, in a study of N-substituted pyrrole derivatives as potential HIV-1 gp41 inhibitors, a 2D-QSAR model was developed with a good correlation coefficient. nih.gov

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique has been used to create predictive models for the inhibitory activity of pyrrole derivatives. In the same study on HIV-1 gp41 inhibitors, a CoMFA model with high correlative and predictive capability was generated. nih.gov

Docking Studies: Molecular docking is used to predict the binding conformation of these derivatives within the active site of their biological targets. For the HIV-1 gp41 inhibitors, docking studies helped to determine the probable binding modes, and the results were complementary to the QSAR analyses. nih.gov

Experimental Approaches:

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the synthesized compounds, confirming their stereochemistry and providing insights into intermolecular interactions in the solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to confirm the chemical structure of the synthesized derivatives. mdpi.com

Table 2: Computational and Experimental SAR Approaches

Approach Method Application Example Reference
Computational 2D-QSAR, 3D-QSAR (CoMFA), Docking Modeling HIV-1 gp41 inhibitory activities of N-substituted pyrrole derivatives nih.gov
Experimental X-ray Diffraction Structural confirmation of diastereomerically pure pyrrole derivatives mdpi.com
Experimental NMR Spectroscopy Characterization of synthesized pyrrole derivatives mdpi.com

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is crucial for the rational design of more effective and safer drugs. Studies on this compound derivatives have begun to uncover their interactions with specific molecular targets and pathways.

Derivatives of this compound have been shown to interact with a variety of molecular targets, leading to their observed biological activities.

Mycobacterial Membrane Protein Large 3 (MmpL3): Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, a crucial protein for mycolic acid transport in Mycobacterium tuberculosis. nih.gov This inhibition disrupts the formation of the mycobacterial cell wall, leading to the death of the bacteria. The target was confirmed by testing the compounds against M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Certain pyrrole derivatives have been synthesized as inhibitors of these key protein kinases, which are implicated in cancer progression. nih.gov These derivatives were observed to bind to both EGFR and VEGFR, forming stable complexes and suggesting their potential as anti-cancer agents that target angiogenesis and cell proliferation pathways. nih.gov

Protein-Protein Interaction (PPI) Mimics: A tetrasubstituted pyrrole derivative was designed to mimic the hydrophobic protein-recognition motifs of α-helices, which are often involved in critical protein-protein interactions. mdpi.com This approach aims to disrupt PPIs that are essential for the survival and proliferation of cancer cells. mdpi.com

Hydrogen Bonding and Intermolecular Interactions

The molecular structure and intermolecular interactions of pyrrole derivatives are crucial in determining their physical properties and biological activity. In the crystal structure of the closely related compound, methyl 1H-pyrrole-2-carboxylate, the molecule is nearly planar. nih.gov A key interaction is the hydrogen bond formed between the nitrogen atom (N-H) of the pyrrole ring, acting as a hydrogen bond donor, and the carbonyl oxygen atom of the carboxylate group of a neighboring molecule. nih.govmdpi.com This N-H⋯O interaction leads to the formation of chain-like structures. nih.gov

Below is a table detailing the hydrogen bond geometry for the related compound, methyl 1H-pyrrole-2-carboxylate.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Symmetry Code
N1—H1···O20.882.062.933171(i)
C4—H4···Cg10.952.633.401139(ii)
Data based on the crystal structure of methyl 1H-pyrrole-2-carboxylate. nih.gov D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. Cg1 is the centroid of the pyrrole ring.

Binding to Receptors and Enzymes

Derivatives of 2-formylpyrrole have demonstrated a range of biological activities, which are predicated on their ability to bind to and modulate the function of biological macromolecules like enzymes and receptors. bohrium.comrsc.orgnih.gov For instance, certain 2-formylpyrrole derivatives have been identified as inhibitors of pancreatic lipase. bohrium.comnih.gov Specifically, methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] propanoate exhibited moderate inhibitory activity against lipase, while a related lactone derivative showed significant inhibition of 70% at a concentration of 100 μM. nih.gov The binding to the enzyme's active site is influenced by the specific substituents on the pyrrole ring. nih.gov

Beyond enzyme inhibition, some 2-formylpyrroles are known to induce quinone reductase, an enzyme involved in detoxification pathways. bohrium.com The pyrrole ring itself is a versatile heterocyclic structure that serves as a template for developing compounds that can interact with a variety of receptor sites. rsc.org The introduction of different functional groups onto the pyrrole core allows for the fine-tuning of these interactions, leading to a broad spectrum of biological effects, including antiproliferative and antioxidant activities. rsc.orgrsc.org

Biosynthesis and Natural Occurrence (for related 2-formylpyrroles)

Unlike many natural products that are constructed through enzyme-catalyzed pathways, 2-formylpyrroles are primarily formed through non-enzymatic reactions. bohrium.comrsc.org It is widely accepted that these compounds arise from the Maillard reaction, a complex series of chemical reactions that occur between amines (such as amino acids) and reducing sugars. rsc.orgrsc.orgnih.gov This reaction is responsible for the browning and flavor development in cooked foods but also occurs under physiological conditions. rsc.orgnih.gov

The process begins with the condensation of a reducing sugar, like glucose, with an amino group from an amino acid or protein, forming a glycosylamine. nih.govyoutube.com This initial product then undergoes rearrangement to form an Amadori product. nih.gov Subsequent dehydration, cyclization, and fragmentation reactions lead to the formation of the 5-hydroxymethylpyrrole-2-carbaldehyde ring system, which is the core structure of many of these natural products. rsc.org The specific type of amino acid and sugar involved influences the final structure of the resulting pyrrole derivative. nih.gov The reactivity of amino acids in the Maillard reaction depends on factors like basicity and the number of carbon atoms, with lysine (B10760008) being particularly reactive due to its ε-amino group. nih.govyoutube.com

2-Formylpyrrole derivatives are ubiquitous in nature and have been isolated from a diverse range of sources. bohrium.comrsc.org Their presence is often linked to environments where the precursors for the Maillard reaction—amines and sugars—are abundant, especially where thermal processing is involved. rsc.org They have been identified in cooked foods, traditional medicine preparations, fungi, plants, and marine microorganisms. bohrium.comnih.govrsc.org

The wide distribution of these compounds illustrates their formation from common biological precursors rather than a specific biosynthetic pathway within any single organism. rsc.org Below is a table highlighting some examples of 2-formylpyrroles isolated from natural sources.

Compound NameNatural SourceNoted Biological Activity/Significance
PyrralineIn vivo productWell-known molecular marker for diabetes. nih.gov
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acidMarine-derived fungus Aspergillus wentii-
Pyrrolemarumine 4″-O-α-l-rhamnopyranosideLeaves of Moringa oleifera-
AconicaramideLateral root of Aconitum carmichaelii-
5-(butoxymethyl)-1-(4-hydroxyphenyl)-1H-pyrrole-2-carbozaldehydeRoot of Reynoutria ciliinervis-
2-formylpyrrole acetic acid derivativeFlue-cured Virginia tobacco-
Mycalazal derivativesMarine sponge Mycale cecilia-
This table presents a selection of 2-formylpyrroles and their origins as reported in scientific literature. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce a wealth of information about the molecular framework.

The proton NMR (¹H NMR) spectrum of methyl 4-formyl-1H-pyrrole-2-carboxylate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Based on the analysis of similar pyrrole (B145914) derivatives, the following proton signals can be anticipated:

NH Proton: A broad singlet corresponding to the N-H proton of the pyrrole ring. Its chemical shift can be significantly influenced by solvent and concentration.

Pyrrole Ring Protons: Two distinct signals in the aromatic region for the protons at positions 3 and 5 of the pyrrole ring. These would likely appear as doublets due to coupling with each other.

Formyl Proton: A singlet for the aldehydic proton (CHO) at a downfield chemical shift, typically in the range of 9-10 ppm.

Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group (-OCH₃) of the ester functionality.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-HVariable (Broad Singlet)br s
H-3~7.0-7.5d
H-5~7.5-8.0d
CHO~9.5-10.0s
OCH₃~3.8-4.0s

Note: These are estimated values based on known data for similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

The expected ¹³C NMR signals for this compound include:

Carbonyl Carbons: Two signals at the downfield end of the spectrum corresponding to the ester carbonyl (C=O) and the aldehyde carbonyl (CHO).

Pyrrole Ring Carbons: Four distinct signals for the carbon atoms of the pyrrole ring. The chemical shifts will be influenced by the attached substituents.

Methyl Ester Carbon: A signal for the carbon atom of the methyl group (-OCH₃).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~160-165
CHO~180-185
C-2~130-135
C-3~120-125
C-4~135-140
C-5~125-130
OCH₃~50-55

Note: These are estimated values and are subject to variation based on experimental parameters.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the H-3 and H-5 protons would confirm their adjacent relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrrole ring and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the formyl proton to C-4 and C-5, and from the methyl ester protons to the ester carbonyl carbon would be expected.

The use of such 2D NMR techniques is standard for the structural confirmation of novel pyrrole derivatives.

The choice of solvent can have a noticeable effect on the chemical shifts in NMR spectra, particularly for protons involved in hydrogen bonding, such as the N-H proton of the pyrrole ring. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal is expected to be sharper and shifted downfield compared to in a non-polar solvent like CDCl₃. The chemical shifts of the pyrrole ring protons can also be influenced by solvent-solute interactions.

In modern structural analysis, computational methods are often employed alongside experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts. nih.gov By calculating the theoretical ¹H and ¹³C NMR spectra of a proposed structure, researchers can compare the predicted values with the experimental data to confirm or refine the structural assignment. This approach has been successfully applied to various formyl-pyrrole derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₇H₇NO₃), the expected exact mass is approximately 153.0426 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Predicted mass spectrometry data indicates that the [M+H]⁺ ion would have an m/z of approximately 154.0499. uni.lu The fragmentation of substituted pyrrole-2-carboxylates is influenced by the nature of the substituents. nih.gov Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) could involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the formyl group (-CHO).

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺153.0426
[M+H]⁺154.0499
[M-OCH₃]⁺122.0342
[M-COOCH₃]⁺94.0390

Note: These values are based on theoretical calculations and may differ slightly from experimental results.

X-ray Crystallography for Solid-State Structure and Substitution Patterns

The definitive determination of a molecule's solid-state conformation and packing is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

However, a review of publicly available scientific literature and crystallographic databases did not yield an experimental crystal structure for this compound. The successful growth of a single crystal suitable for X-ray diffraction analysis would be a valuable contribution to the chemical literature. Such an analysis would be anticipated to reveal key structural features, including the planarity of the pyrrole ring and the relative orientations of the formyl and methyl carboxylate substituents. Furthermore, it would elucidate the nature of any intermolecular hydrogen bonding, likely involving the pyrrole N-H group and the carbonyl oxygen atoms of the formyl and ester groups, which would dictate the crystal packing arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. While a specific experimental IR spectrum for this compound is not available in the referenced literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

The key functional groups in this compound are the pyrrole N-H, the formyl group (aldehyde C=O and C-H), and the methyl ester group (ester C=O and C-O). The expected IR absorption regions for these groups are detailed in the table below. The presence of these characteristic bands in an experimental spectrum would provide strong evidence for the compound's structure.

Functional GroupBondVibration TypePredicted Absorption Range (cm⁻¹)
PyrroleN-HStretch3400-3200
AldehydeC-HStretch2850-2800 and 2750-2700
AldehydeC=OStretch1710-1685
EsterC=OStretch1750-1735
EsterC-OStretch1300-1000
Aromatic RingC-HStretch~3100
Aromatic RingC=CStretch1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The pyrrole ring, the formyl group, and the carboxylate group in this compound all contain chromophores that absorb UV-Vis radiation.

Specific experimental UV-Vis absorption maxima for this compound have not been reported in the available literature. However, the conjugated system of the pyrrole ring in conjunction with the electron-withdrawing formyl and methyl carboxylate groups is expected to give rise to π → π* transitions. The carbonyl groups of the aldehyde and the ester also possess non-bonding electrons (n electrons) on the oxygen atoms, which can undergo n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity. A detailed theoretical and experimental study would be necessary to assign the specific electronic transitions for this molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic characteristics of pyrrole (B145914) derivatives. researchgate.net Methods like DFT using the B3LYP functional have been successfully applied to study related formyl pyrrole compounds, providing a reliable framework for understanding methyl 4-formyl-1H-pyrrole-2-carboxylate. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For pyrrole-based compounds, these calculations often reveal a nearly planar structure, a characteristic that influences their electronic and stacking properties. nih.gov In this compound, the pyrrole ring is substituted with two electron-withdrawing groups: a formyl group at the 4-position and a methyl carboxylate group at the 2-position.

Theoretical studies on analogous pyrrole-2-carboxylate systems have shown that the presence of such electron-withdrawing groups can lead to asymmetry in the bond lengths of the pyrrole ring. researchgate.net The optimization process calculates key geometric parameters, providing a detailed picture of the molecule's architecture.

| Total Energy | The total energy of the molecule in its optimized state. | The lowest energy conformation is the most stable. |

The electronic properties derived from these calculations, such as dipole moment and orbital energies, dictate the molecule's polarity and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comrdd.edu.iq

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). ossila.com This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rdd.edu.iqirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. irjweb.com

The analysis of frontier orbitals helps in predicting how the molecule will participate in chemical reactions and charge transfer processes, which is crucial for applications like organic electronics. ossila.comrdd.edu.iq

Table 2: Concepts of Frontier Molecular Orbital Analysis

Concept Definition Implication for the Molecule
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ionization potential and electron-donating ability. ossila.com
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electron-accepting ability. ossila.com

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Determines chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. ossila.com |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It illustrates the regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is key to predicting how a molecule will interact with other species, highlighting the sites for potential electrophilic and nucleophilic attacks. researchgate.net

For this compound, the MEP would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of both the formyl and the methyl carboxylate groups. These areas are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Regions (Blue): Primarily located around the hydrogen atom attached to the pyrrole nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral Regions (Green): Generally found over the carbon-hydrogen portions of the molecule.

Analysis of the MEP helps in understanding intermolecular interactions, such as the dimer formation observed in related pyrrole structures. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbitals (GIAO) method is a widely used approach to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net Studies on similar molecules have demonstrated that chemical shifts calculated with this method, often using the B3LYP functional, show good agreement with observed experimental values. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can also be computed. epstem.net These calculated frequencies correspond to the stretching, bending, and torsional modes of the molecule's functional groups (e.g., C=O, N-H, C-H). Comparing the predicted IR spectrum with an experimental one helps in assigning the observed vibrational bands. epstem.net

Table 3: Theoretical Prediction of Spectroscopic Properties

Spectroscopy Computational Method Information Obtained
NMR GIAO (Gauge-Including Atomic Orbitals) Prediction of ¹H and ¹³C chemical shifts (δ). researchgate.netepstem.net
IR DFT Frequency Calculation Prediction of vibrational frequencies (cm⁻¹) for functional groups. epstem.net

| UV-Visible | TD-DFT (Time-Dependent DFT) | Prediction of electronic transition energies and wavelengths (λₘₐₓ). researchgate.net |

Molecular Docking and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and chemical biology for predicting the binding affinity and mode of action of a compound.

For this compound, docking simulations could be employed to investigate its potential to bind to the active site of a target enzyme. The simulation would assess how the ligand fits into the binding pocket and identify key intermolecular interactions, such as:

Hydrogen Bonds: The formyl and carboxylate oxygens could act as hydrogen bond acceptors, while the N-H group could serve as a hydrogen bond donor.

Hydrophobic Interactions: The pyrrole ring and methyl group could engage in hydrophobic interactions with nonpolar residues in the protein's active site.

π-π Stacking: The aromatic pyrrole ring could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulations provide a structural basis for understanding the potential biological activity of the compound and can guide the design of more potent analogs.

Conformational Analysis and Binding Modes

Theoretical studies on related pyrrole-2-carboxylate and pyrrole-2-carbaldehyde compounds show that they exist as s-cis and s-trans conformers. researchgate.net For instance, in methyl pyrrole-2-carboxylate (MPC), density-functional theory (DFT) calculations have demonstrated that the s-cis conformer is more stable than the s-trans conformer. researchgate.net The planarity of these conformers is maintained by resonance, which imparts a more double-bond character to the C-C bond connecting the carbonyl group to the pyrrole ring. researchgate.net

In the context of biological interactions, docking studies on pyrrole derivatives have elucidated their binding modes within enzyme active sites. For example, in studies of pyrrole derivatives as enoyl-ACP (CoA) reductase (InhA) inhibitors, docking has shown that the nitrogen of the pyrrole ring can form hydrogen bonds with amino acid residues like Gly14. nih.gov Furthermore, substituents on the pyrrole ring can form hydrophobic interactions with residues such as isoleucine, serine, and tryptophan, anchoring the molecule in the binding pocket. nih.gov The specific conformation adopted by the molecule upon binding is critical for its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for predicting the activity of new compounds and for understanding the structural requirements for a desired biological response. researchgate.netmdpi.com

QSAR studies on various pyrrole derivatives have identified several molecular descriptors that are significantly correlated with their biological activities. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

For instance, in a QSAR study on pyrrole derivatives as inhibitors of lymphocyte-specific kinase (Lck), the molar volume (MV) and surface tension (ST) were found to have a negative correlation with inhibitory activity, suggesting that bulkier molecules are less active. nih.gov Conversely, the hydrophobic properties of substituents at the R2-position showed a positive correlation, indicating that increased hydrophobicity in this region enhances activity. nih.gov In another study on the antioxidant activity of pyrroles, key descriptors included bond length, HOMO (Highest Occupied Molecular Orbital) energy, polarizability, and the logarithm of the partition coefficient (AlogP). nih.gov Similarly, for antitubercular pyrrole derivatives, descriptors like the number of specific atom types (e.g., -CH groups) and valence molecular connectivity indices have been shown to be influential. nih.gov

Table 1: Examples of Molecular Descriptors and Their Correlation with Biological Activity in Pyrrole Derivatives

Descriptor CategoryDescriptor ExampleType of Correlation with ActivityBiological Activity Studied
StericMolar Volume (MV)NegativeLck Inhibition
StericSurface Tension (ST)NegativeLck Inhibition
HydrophobicHydrophobic Constant (at R2)PositiveLck Inhibition
ElectronicHOMO EnergyVariesAntioxidant Activity
ElectronicPolarizabilityVariesAntioxidant Activity
TopologicalValence Molecular Connectivity IndexVariesAntitubercular Activity

This table is a representation of findings from various QSAR studies on pyrrole derivatives and is not specific to this compound.

The Genetic Algorithm (GA) is a powerful variable selection method used in QSAR to choose the most relevant descriptors from a large pool of calculated variables. This is often combined with Multiple Linear Regression (MLR) to build a predictive model. The GA-MLR approach helps to avoid overfitting and to create robust and interpretable QSAR models. mdpi.comresearchgate.net

In studies of pyrrole derivatives, GA-MLR has been successfully applied to model antioxidant activities. nih.gov For example, a GA-MLR model for superoxide (B77818) anion (O₂•⁻) scavenging activity identified bond length, polarizability, and HOMO energy as the most critical descriptors. nih.gov These models typically show good statistical significance, with high coefficients of determination (R²) for the training set (often > 0.8) and low root mean square errors (RMSE) for the test set. nih.gov The validity of GA-MLR models is often confirmed through internal validation techniques like leave-one-out cross-validation (Q² or R²(CV)) and external validation with a test set. nih.govmdpi.com

Artificial Neural Networks (ANNs) are non-linear modeling tools inspired by the structure of the human brain. nih.gov They are particularly useful in QSAR for modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net

For pyrrole derivatives, ANN-based QSAR models have often shown superior predictive power compared to linear methods like MLR. nih.gov In a study on antioxidant pyrroles, an ANN model yielded a coefficient of determination (R²) greater than 0.9, which was higher than that of the corresponding GA-MLR model. nih.gov Typically, a multilayer perceptron (MLP) architecture is used, consisting of an input layer (for the descriptors), one or more hidden layers, and an output layer (for the predicted activity). nih.gov While powerful, a common challenge with ANN models is their interpretation, often referred to as a "black box" problem. researchgate.net However, methods have been developed to interpret these models and assess the importance of different input descriptors. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions involving pyrrole derivatives. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction feasibility and selectivity. researchgate.netrsc.org

Theoretical Studies on Stability and Aromaticity

The stability and aromaticity of the pyrrole ring in "this compound" are fundamental to its chemical properties and reactivity. Theoretical calculations provide quantitative measures of these characteristics.

Aromaticity can be evaluated using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). researchgate.net Studies on related pyrrol-2-yl carbonyl compounds have used these indices to quantify the π-electron delocalization in the pyrrole ring. researchgate.net The substitution pattern on the pyrrole ring can significantly influence its aromaticity. For instance, electron-donating substituents can sometimes destabilize the ring system and decrease its aromaticity by promoting double bond localization. researchgate.net Conversely, electron-withdrawing groups or certain halogens can lead to an increase in the aromaticity of the pyrrole ring. researchgate.net These theoretical assessments of aromaticity and stability help to explain the observed chemical behavior and reactivity of these heterocyclic compounds.

Applications in Materials Science and Organic Electronics

Fabrication of Organic Semiconductors

Pyrrole-based compounds are fundamental to the field of organic electronics. The pyrrole (B145914) ring is an electron-rich aromatic system that can be readily polymerized to form conductive materials. The specific substitutions on methyl 4-formyl-1H-pyrrole-2-carboxylate allow for fine-tuning of the electronic properties of the resulting materials, making it a region of interest for creating organic semiconductors. These materials are integral to the functioning of various electronic devices.

While direct application of this compound in commercial OLEDs is not common, its derivatives are explored for their potential in this technology. Pyrrole-based compounds can be used to synthesize components of OLEDs, such as hole-transporting layers or as part of the emissive layer. The formyl and carboxylate groups can be used as synthetic handles to build larger conjugated systems, which are essential for efficient light emission.

In the realm of organic photovoltaics (OPVs), pyrrole-containing polymers are utilized for their ability to absorb light and transport charge. The derivatives of this compound can be designed to create polymers with tailored band gaps, allowing for the absorption of a broader spectrum of sunlight. The development of such polymers is a key area of research for improving the efficiency of organic solar cells.

Creation of Novel Polymer Materials

The polymerization of pyrrole and its derivatives leads to the formation of polypyrroles, a class of polymers with interesting physical and chemical properties. This compound can be used as a monomer in the synthesis of functionalized polypyrroles.

The incorporation of functional groups, such as those found in this compound, into a polymer backbone can enhance its material properties. The pyrrole ring itself contributes to the rigidity and thermal stability of the polymer chain. Furthermore, the potential for cross-linking through the formyl group can lead to the formation of more robust polymer networks with improved mechanical strength.

Development of Conducting Polymers

Polypyrrole is one of the most studied conducting polymers due to its high conductivity, good environmental stability, and relatively easy synthesis. The conductivity of polypyrrole can be modulated by introducing different substituents on the pyrrole ring. Using monomers like this compound allows for the synthesis of polypyrroles with tailored conductivities for specific applications. The electron-withdrawing nature of the substituents on this particular monomer can influence the electronic properties of the resulting polymer.

Energy Storage Devices

The high surface area and conductivity of polypyrrole-based materials make them suitable for use in energy storage devices such as supercapacitors and batteries. Polymers derived from this compound can be designed to have porous structures, which are advantageous for electrode materials as they allow for efficient ion transport and a large surface area for charge storage. Research in this area focuses on creating polymer architectures that maximize energy and power density.

Future Research Perspectives and Interdisciplinary Opportunities

Targeted Drug Design and Development

The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. chemheterocycles.comrsc.orgnih.govnih.gov The future for methyl 4-formyl-1H-pyrrole-2-carboxylate in this field lies in its potential as a versatile starting material for creating new generations of targeted therapies.

Research indicates that derivatives of pyrrole-2-carboxamide have been successfully designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. nih.gov The structure of this compound is an ideal platform for similar structure-guided design. The formyl group can be readily converted into various other functionalities, such as imines, oximes, or amines, through condensation reactions, while the methyl ester can be hydrolyzed to the carboxylic acid and coupled with a diverse range of amines and alcohols. nih.gov This allows for the systematic modification of the molecule to optimize binding affinity and selectivity for specific biological targets. nih.gov For instance, new series of tetrasubstituted pyrrole derivatives have been synthesized to mimic the hydrophobic side chains of "hot-spot" residues in protein-protein interactions, a key strategy in cancer therapy. mdpi.com Future work could focus on using this compound to develop modulators of critical cellular pathways, such as the Bcl-2 family of proteins involved in apoptosis. nih.gov

Advanced Catalysis and Organocatalysis with Pyrrole-based Ligands

The field of catalysis is continuously seeking more efficient, selective, and sustainable catalysts. Pyrrole-containing molecules have emerged as promising ligands for both metal-catalyzed and organocatalytic reactions due to the electron-rich nature of the pyrrole ring and the coordinating ability of the nitrogen atom. rsc.orgrsc.orgresearchgate.net The development of pyrrole-based pincer ligands, for example, has demonstrated the flexibility of the pyrrole framework in stabilizing various oxidation states of transition metals like iron, enabling novel catalytic transformations. acs.org

This compound offers a unique combination of functional handles for the design of sophisticated ligands. The nitrogen atom, along with the oxygen atoms of the formyl and carboxylate groups, can act as coordination sites for metal ions. Research into palladium catalysts has shown that tailoring nitrogen-based ligands can significantly enhance catalytic activity and selectivity in reactions like ketone α-arylation, offering a more sustainable alternative to traditional phosphine (B1218219) ligands. rsc.org Future research could involve the synthesis of novel N,N'-bidentate or pincer-type ligands derived from this compound. These new ligands could be screened for activity in a variety of important chemical transformations, including cross-coupling reactions, C-H functionalization, and asymmetric catalysis. dntb.gov.uaacs.org Furthermore, the pyrrole scaffold itself can act as an organocatalyst, facilitating reactions through various activation modes. rsc.orgresearchgate.net

Bio-inspired Synthesis and Biomimetic Systems

Nature provides a rich blueprint for the design of complex molecules and functional systems. The pyrrole-2-carboxylate moiety is a recurring structural motif in the biosynthesis of many natural products, where it often serves as an electrophilic acyl donor. researchgate.net For example, it is a key component in the biosynthesis of antibiotics like clorobiocin (B606725) and coumermycin A1. researchgate.net Understanding these biosynthetic pathways can inspire novel, efficient, and stereoselective synthetic routes to this compound and its derivatives.

Future research could focus on developing biomimetic syntheses that mimic enzymatic processes. This could involve using mild, environmentally friendly conditions and catalysts that replicate the function of enzymes. semanticscholar.org Furthermore, the compound could be used to construct biomimetic systems that replicate biological functions. For instance, researchers have designed redox-active ligands inspired by natural cofactors to create catalysts for multielectron transformations like hydrogen generation from water. rsc.org The redox properties of the pyrrole ring, combined with the coordinating functional groups of this compound, make it an attractive candidate for developing artificial enzyme mimics or components of synthetic biological circuits. rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical and materials research. springernature.combpasjournals.comresearchgate.net These computational tools can dramatically accelerate the discovery and optimization process, which is typically long, costly, and has a high attrition rate. springernature.comnih.gov For a molecule like this compound, AI and ML offer powerful approaches to explore its vast chemical space and predict its potential applications.

In drug discovery, ML models can be trained to predict the biological activity, toxicity (ADMET properties), and pharmacokinetic profiles of novel derivatives synthesized from the parent compound. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov ML algorithms have been successfully used to predict the yields of reactions involving pyrroles, providing a valuable tool for optimizing synthetic processes. researchgate.net In material science, AI can guide the design of new polymers or functional materials by predicting their properties based on their chemical structure. nih.govazom.com By combining physics-based simulations with ML, researchers can build accurate models to predict complex properties like ionic conductivity or optical characteristics for materials derived from pyrrole precursors. youtube.com

Table 1: Potential Applications of AI/ML in Research on this compound

Application AreaSpecific AI/ML TaskPotential Impact on ResearchRelevant Findings
Drug DiscoveryQuantitative Structure-Activity Relationship (QSAR) ModelingPredicting the therapeutic efficacy of new derivatives against targets like MmpL3 or cancer cell lines.AI/ML methods are integral to hit-to-lead optimization and predicting drug-like properties. nih.govnih.gov
Drug DiscoveryDe Novo Drug DesignGenerating novel molecular structures based on the pyrrole scaffold with optimized binding and ADMET properties.AI can be used to design new molecules and strategies to modulate challenging biological targets. nih.gov
Chemical SynthesisReaction Yield PredictionOptimizing synthetic routes to derivatives by forecasting reaction outcomes under different conditions.Random forest models have been trained to predict the yield of pyrrole condensation reactions with high accuracy. researchgate.net
Materials ScienceProperty Prediction for PolymersScreening virtual libraries of polymers derived from the compound to identify candidates for electronics or sensors.ML models can establish structure-property linkages to design polymer-based dielectrics and other materials. azom.com
Materials ScienceInverse Design & Active LearningAutomated exploration of the material space to discover new materials with desired properties (e.g., high conductivity).Active learning algorithms can efficiently guide the design of new high-performance materials. azom.comyoutube.com

Exploration of Novel Applications in Emerging Technologies

The unique electronic properties and chemical reactivity of the pyrrole ring make it a valuable component in various functional materials. nih.gov Pyrrole-based compounds and polymers have found applications in organic electronics, including photovoltaics and field-effect transistors, as well as in biosensing, energy storage, and environmental remediation. rsc.org

This compound serves as an excellent building block for such advanced materials. The formyl and carboxylate groups provide reactive sites for polymerization or for grafting the molecule onto surfaces to create functional interfaces. For example, polypyrrole is a well-known conducting polymer; modifying its structure with functional groups could tune its electronic properties and processability. mdpi.com Future research could explore the synthesis of novel conjugated polymers from this compound for use in organic light-emitting diodes (OLEDs) or as semiconductor materials. nih.gov The molecule's ability to coordinate with metal ions also opens possibilities in the development of chemical sensors or corrosion inhibitors. semanticscholar.org

Table 2: Potential Applications of this compound in Emerging Technologies

Technology AreaPotential Role of the CompoundKey Functional GroupsRelevant Research
Organic ElectronicsMonomer for synthesizing conducting or semiconducting polymers.Pyrrole ring (for conjugation), formyl and carboxylate groups (for polymerization).Pyrrole-based materials are used in organic photovoltaics and field-effect transistors. rsc.org
BiosensorsComponent of a receptor for detecting specific anions or biomolecules.Pyrrole N-H, formyl, and carboxylate groups for hydrogen bonding and coordination.Pyrrole-based receptors are used for anion sensing, and functional materials are used in biosensing. rsc.orgnih.gov
Energy StoragePrecursor for electrode materials in supercapacitors or batteries.Pyrrole ring for redox activity and polymerization.Pyrrole derivatives are explored for applications in electrochemical supercapacitors. rsc.org
Environmental ScienceBuilding block for materials used in water treatment or as corrosion inhibitors.Functional groups for surface adhesion and polymerization.Pyrrole compounds have been investigated as corrosion inhibitors and for water treatment. rsc.orgsemanticscholar.org
Microbial Fuel Cells (MFCs)Monomer to create conductive polymer coatings for microorganisms to enhance charge transfer.Pyrrole ring (for polymerization into polypyrrole).Polypyrrole modification of yeast cells has been shown to improve MFC performance. mdpi.com

Q & A

Q. What synthetic methodologies are employed to prepare methyl 4-formyl-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via formylation of methyl 1H-pyrrole-2-carboxylate using reagents like Vilsmeier-Haack (POCl₃/DMF) under anhydrous conditions. Critical parameters include:
  • Temperature control : 0–5°C during reagent addition to avoid side reactions.
  • Purification : Recrystallization from n-hexane or column chromatography for high purity.
  • Derivatization : Alkylation (e.g., with ethyl bromoacetate) under basic conditions (KOtBu, DMF) to introduce additional functional groups .
    Yields (~67%) depend on stoichiometric ratios and inert atmosphere maintenance .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1750 cm⁻¹) and formyl (CHO) vibrations (~1675 cm⁻¹) .
  • NMR : ¹H NMR reveals pyrrole ring protons (δ 7.26–9.75 ppm) and substituent environments (e.g., methyl ester at δ 3.7–4.2 ppm). ¹³C NMR confirms carboxylate (δ 160–168 ppm) and formyl (δ 185 ppm) groups .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 167.16 for C₈H₉NO₃) validate molecular weight .

Q. What structural features dictate the reactivity of this compound?

  • Methodological Answer :
  • Electrophilic Sites : The formyl group acts as an electron-withdrawing group, activating the pyrrole ring for nucleophilic substitution at the 3- and 5-positions.
  • Ester Group : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives, enabling further functionalization .
  • Tautomerism : The 1H-pyrrole moiety allows keto-enol tautomerism, influencing hydrogen bonding in crystal structures .

Advanced Research Questions

Q. How is this compound utilized in synthesizing complex heterocycles?

  • Methodological Answer : The compound serves as a precursor in Hantzsch-type reactions:
  • Dihydropyridine Synthesis : Reacts with methyl acetoacetate and NH₄OH to form 1,4-dihydropyridine derivatives. Key steps:
  • Reflux in methanol (6 hours).
  • Extraction with CHCl₃ and silica gel chromatography for isolation .
  • Pyrrole-Alkaloid Hybrids : Formyl group enables condensation with amines (e.g., hydrazines) to generate Schiff bases for bioactive molecule development .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations analyze:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer behavior.
  • Fukui Indices : Identify nucleophilic (C-3/C-5) and electrophilic (formyl C) sites .
  • Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve atomization energy predictions (±2.4 kcal/mol error) .

Q. How does substitution (e.g., formyl vs. acetyl) alter the compound’s chemical behavior?

  • Methodological Answer : Comparative studies with analogs (e.g., ethyl 4-acetyl derivatives) reveal:
  • Reactivity : Formyl groups undergo faster nucleophilic addition (e.g., Grignard reactions) due to higher electrophilicity.
  • Solubility : Acetyl derivatives exhibit better organic solvent compatibility, while formyl analogs are more polar .
  • Biological Activity : Formyl-substituted pyrroles show stronger enzyme inhibition (e.g., COX-2) in docking studies .

Q. What strategies evaluate the bioactivity of this compound despite limited direct data?

  • Methodological Answer :
  • Analog-Based Assays : Test antimicrobial activity (e.g., MIC assays) using protocols for structurally related compounds (e.g., ethyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride against S. aureus) .
  • Molecular Docking : Use SHELX-refined crystal structures (e.g., PDB IDs) to predict binding affinities for targets like kinases or GPCRs .
  • Metabolic Stability : Assess via in vitro liver microsome models, tracking oxidation/reduction of the formyl group .

Data Contradiction Analysis

  • Reported Yields in Synthesis : Discrepancies (e.g., 67% vs. lower yields in scaled-up reactions) may arise from:

    • Scale Effects : Difficulty maintaining anhydrous conditions in larger batches.
    • Purification Methods : Recrystallization efficiency varies with solvent purity .
  • DFT vs. Experimental Reactivity : Computational predictions of electrophilic sites may conflict with experimental selectivity due to solvent effects or steric hindrance unaccounted for in gas-phase models .

Key Structural and Synthetic Data

PropertyValue/DescriptionReference
Molecular FormulaC₈H₇NO₃
Molecular Weight167.16 g/mol
CAS Number67858-47-3
Key Synthetic Yield67% (alkylation derivative)
IR Bands (C=O, CHO)1675–1750 cm⁻¹
¹H NMR (Formyl Proton)δ 9.75 ppm (s)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.